molecular formula C13H14N2O3S B15300044 Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate

Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate

Cat. No.: B15300044
M. Wt: 278.33 g/mol
InChI Key: YSRRWTZPXNVQLU-UHFFFAOYSA-N
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Description

Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a sulfanyl group and a butanoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate typically involves the reaction of 2-mercapto-3,4-dihydroquinazolin-4-one with methyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Acidic or basic hydrolysis conditions can be used to convert the ester to a carboxylic acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The quinazoline core can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate
  • Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate

Uniqueness

Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate is unique due to its specific butanoate ester group, which can influence its chemical reactivity and biological activity. The length of the carbon chain in the ester group can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from similar compounds with shorter or different ester groups.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

methyl 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoate

InChI

InChI=1S/C13H14N2O3S/c1-18-11(16)7-4-8-15-12(17)9-5-2-3-6-10(9)14-13(15)19/h2-3,5-6H,4,7-8H2,1H3,(H,14,19)

InChI Key

YSRRWTZPXNVQLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=S

Origin of Product

United States

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